Product packaging for Glucocamelinin(Cat. No.:)

Glucocamelinin

Cat. No.: B13419120
M. Wt: 559.8 g/mol
InChI Key: DVZXLLCGODRPTD-VJZBKDBFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glucocamelinin is a predominant aliphatic glucosinolate found in the seeds of the oilseed crop Camelina sativa . It is chemically identified as 10-(Methylsulfinyl)decyl glucosinolate and is part of a characteristic profile in camelina that also includes glucoarabin (GS9) and homothis compound (GS11) . This compound is of significant research interest due to its structural analogy to glucoraphanin from broccoli, the precursor to the well-studied antioxidant sulforaphane . Upon enzymatic hydrolysis by myrosinase, this compound degrades into bioactive metabolites, primarily isothiocyanates, which are investigated for their potential to modulate Phase I and Phase II detoxification enzymes, offering a promising avenue for research into cellular antioxidant pathways and chemoprotection . Studies conducted on human colorectal cancer cell lines using camelina seed extracts enriched in this compound have shown promising cytotoxic activities, suggesting its value in nutraceutical and pharmaceutical research . Furthermore, research explores the impact of glucosinolate-rich camelina meal in animal nutrition, with effects on growth performance and gut health being dose-dependent . Chemical Properties: • CAS Number : 67884-10-0 • Formula : C18H34KNO10S3 • Molecular Weight : 559.8 g/mol • Appearance : Powder • Solubility : Soluble in methanol and water Handling and Storage: Desiccate at -20°C . Intended Use: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34KNO10S3 B13419120 Glucocamelinin

Properties

Molecular Formula

C18H34KNO10S3

Molecular Weight

559.8 g/mol

IUPAC Name

potassium;[(E)-[11-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylundecylidene]amino] sulfate

InChI

InChI=1S/C18H35NO10S3.K/c1-31(24)11-9-7-5-3-2-4-6-8-10-14(19-29-32(25,26)27)30-18-17(23)16(22)15(21)13(12-20)28-18;/h13,15-18,20-23H,2-12H2,1H3,(H,25,26,27);/q;+1/p-1/b19-14+;/t13-,15-,16+,17-,18+,31?;/m1./s1

InChI Key

DVZXLLCGODRPTD-VJZBKDBFSA-M

Isomeric SMILES

CS(=O)CCCCCCCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+]

Canonical SMILES

CS(=O)CCCCCCCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+]

Origin of Product

United States

Chemical Identity and Natural Occurrence of Glucocamelinin

Glucocamelinin as a Specific Glucosinolate (GS10)

This compound is a member of the glucosinolate (GSL) family, a group of nitrogen- and sulfur-containing glycosides produced by plants in the order Brassicales. mdpi.comresearchgate.netnih.gov To date, over 130 different glucosinolate structures have been identified. mdpi.comnih.gov this compound is specifically designated with the identifier GS10, referring to its 10-carbon aliphatic side chain. researchgate.netscirp.org

Table 1: Chemical Identity of this compound

Identifier Value
Systematic Name (R)-10-(Methylsulfinyl)decylglucosinolate
Common Name This compound; GSL10
CAS Number 67884-10-0 chembk.com
Molecular Formula C18H35NO10S3 chembk.comcymitquimica.com

| Molar Mass | 521.66 g/mol chembk.com |

Glucosinolates are broadly categorized based on their precursor amino acid into aliphatic, aromatic, and indolic types. mdpi.comnih.gov this compound falls into the aliphatic class, which is characterized by side chains derived from amino acids such as methionine. nih.govadiveter.com All glucosinolates share a common core structure consisting of a β-D-thioglucose group linked via a sulfur atom to a (Z)-N-hydroximinosulfate ester, but they differ in their variable side chain (R group). mdpi.com The specific side chain of this compound is a 10-methylsulfinyl-decyl group, defining its unique identity within the long-chain aliphatic glucosinolates. adiveter.comnih.gov

This compound does not typically occur in isolation. In its primary plant source, Camelina sativa, it is part of a characteristic glucosinolate profile, co-accumulating with two other structurally similar long-chain aliphatic glucosinolates. mdpi.comnih.gov These are Glucoarabin (GS9) and Homothis compound (GSL11). mdpi.comresearchgate.net Together, these three compounds constitute the majority of the glucosinolate content in camelina seeds and meal. biocrick.comcabidigitallibrary.org

Table 2: Major Glucosinolates Co-occurring in Camelina sativa

Common Name Abbreviation Systematic Name
Glucoarabin GSL9 9-(Methylsulfinyl)nonyl-glucosinolate
This compound GSL10 10-(Methylsulfinyl)decyl-glucosinolate
Homothis compound GSL11 11-(Methylsulfinyl)undecyl-glucosinolate

Source: mdpi.comresearchgate.netscirp.orgnih.gov

Primary Botanical Source: Camelina sativa (L.) Crantz

The principal and well-documented botanical source of this compound is Camelina sativa (L.) Crantz, an ancient oilseed crop from the Brassicaceae family, also known as false flax or gold-of-pleasure. mdpi.comadiveter.com This plant is recognized for its agronomic resilience and the unique composition of its seed oil. mdpi.comnih.gov

Glucosinolates, including this compound, are present in various tissues of the Camelina sativa plant, with the highest concentrations typically found in the seeds. adiveter.com Upon processing, the defatted seed meal or press cake retains a significant amount of these compounds. biocrick.comcabidigitallibrary.org Studies have shown that this compound (GSL10) is the most abundant glucosinolate in all genotypes of Camelina sativa, consistently representing between 50% and 72% of the total glucosinolate content. scirp.orgadiveter.comresearchgate.net

Recent multi-omic analyses have provided a more detailed view of the spatial distribution within the seed itself. biorxiv.org These studies revealed that glucosinolates accumulate in both the seed coat and the endosperm during seed development. biorxiv.org

Table 3: Concentration of this compound (GSL10) in Camelina sativa

Plant Material Reported Concentration Relative Abundance
Seeds 6.9–28.5 µmol/g researchgate.net 59% - 70% of total GSLs researchgate.net
Seeds Total GSLs: 22.4 nmol/mg (in one study) nih.gov 62% - 72% of total GSLs adiveter.com

The concentration of this compound in Camelina sativa is not static; it is influenced by both genetic makeup and environmental conditions. scirp.orgnih.gov Research has demonstrated that the glucosinolate profile exhibits high plasticity in response to the growing environment. nih.govbiorxiv.org Climatic and soil conditions, particularly the availability of sulfur, are known determinants of the total glucosinolate concentration in plant organs. scirp.org

Significant variations in glucosinolate content have been observed among different Camelina sativa genotypes grown in the same location, pointing to strong genetic control. scirp.org This genetic basis has been further elucidated through targeted mutagenesis studies. The targeted knockout of genes encoding glucosinolate transporters (GTR1, GTR2) or key biosynthesis regulators (MYB28, MYB29) has been shown to dramatically reduce or completely eliminate glucosinolates, including this compound, from the plant. nih.gov These findings confirm that specific genes are essential for the biosynthesis and accumulation of this compound. nih.gov

Exploration of Alternative Natural Sources of this compound

The scientifically validated and primary natural source of this compound is the plant Camelina sativa. mdpi.comadiveter.comnih.gov However, some commercial chemical databases mention that this compound is derived from the hydrolysis of camel milk proteins. cymitquimica.com There is no scientific literature or chemical validation to support this claim.

A chemical analysis shows this alternative derivation to be implausible. This compound is a glucosinolate, a class of sulfur-containing glycosides with a distinct and complex structure. mdpi.comnih.gov In contrast, camel milk proteins are primarily caseins and whey proteins, which are large polymers of amino acids. openveterinaryjournal.com The hydrolysis of these proteins yields peptides and amino acids, compounds that are structurally unrelated to this compound. openveterinaryjournal.com Therefore, the assertion that this compound can be derived from camel milk proteins is not supported by the fundamental chemical definitions of these distinct classes of molecules.

Advanced Methodological Approaches for Glucocamelinin Analysis

Sophisticated Extraction and Purification Strategies for Glucocamelinin

The initial and most critical phase in this compound analysis is its effective extraction from plant material and subsequent purification to remove interfering compounds.

Extracting this compound and other glucosinolates from intricate biological sources such as seeds, defatted meal, and press cake requires carefully optimized protocols. plantaanalytica.com The choice of feedstock is a crucial first step, considering factors like yield and the complexity of the matrix. plantaanalytica.com Liquid extraction is a common approach, with variables such as solvent choice, temperature, pH, and particle size being optimized to maximize recovery. plantaanalytica.com

Research has shown that solvents with high water miscibility are effective. ocl-journal.org For instance, a method for extracting glucosinolates from Camelina sativa by-products involved homogenizing the powdered sample and resuspending it in 96% ethanol (B145695), followed by sonication. mdpi.com Another validated method for camelina seed, oil, and defatted meal utilizes 80% cold methanol (B129727) for extraction. mdpi.comdntb.gov.ua A simple and sensitive method for total glucosinolate determination from various camelina tissues, including defatted meal and sprouts, uses an overnight extraction in 70% ethanol at room temperature. cnr.it Ultrasound-assisted extraction (USAE) has also been developed as a green methodology, optimized for parameters like solvent volume and ethanol percentage to improve recovery from Camelina sativa press cake. nih.gov

Table 1: Comparison of this compound Extraction Protocols

Parameter Method 1 Method 2 Method 3
Source Material Camelina Press Cake mdpi.com Camelina Seed, Meal mdpi.comdntb.gov.ua Camelina Tissues cnr.it
Solvent 96% Ethanol 80% Cold Methanol 70% Ethanol
Technique Homogenization, Sonication Grinding, Shaking Gyratory Shaker
Temperature Not specified Cold Room Temperature
Duration 2 cycles of 5 min Not specified ~17 hours

Following extraction, a combination of chromatographic techniques is typically employed to isolate and purify this compound. plantaanalytica.comusda.govresearchgate.net These methods are often used sequentially to separate the target compound from a complex mixture of other phytochemicals. plantaanalytica.com

Ion Exchange Chromatography (IEC): This technique is frequently used for initial enrichment. plantaanalytica.com Strong anion exchange (SAX) cartridges, such as DEAE Sephadex A-25 or Accell Plus QMA, can effectively capture anionic glucosinolates like this compound from the crude extract. cnr.itusda.gov The captured glucosinolates are then eluted, often using a salt solution like potassium sulfate (B86663). usda.gov This step significantly simplifies the compound matrix, which aids subsequent purification stages. plantaanalytica.com

Reverse-Phase Chromatography (RPC): RPC, particularly preparative and semi-preparative High-Performance Liquid Chromatography (HPLC), is often used in the final purification stages. plantaanalytica.comusda.govcsbe-scgab.ca This technique separates compounds based on their hydrophobicity. csbe-scgab.ca An efficient reverse-phase HPLC method has been developed to quantify glucosinolate content in camelina seed and plant extracts. plantaanalytica.comusda.govresearchgate.net

Counter-Current Chromatography (CCC): CCC is another powerful liquid-liquid separation technique used for the purification of glucosinolates from crude plant homogenates. researchgate.net It has been successfully applied in combination with other methods for the isolation of pure camelina glucosinolates, including this compound. plantaanalytica.comusda.govresearchgate.net

The combination of these chromatographic strategies allows for the isolation of high-purity this compound suitable for use as an analytical standard and for further research. usda.govcsbe-scgab.ca

A critical challenge during the extraction of glucosinolates is preventing their enzymatic hydrolysis by myrosinase, which is naturally present in the plant tissues. mdpi.comresearchgate.net When plant cells are damaged and water is present, myrosinase rapidly degrades glucosinolates into isothiocyanates and other products. mdpi.comresearchgate.net Therefore, effective denaturation of this enzyme is essential for the accurate quantification of intact this compound. mdpi.com

Several strategies are employed to inactivate myrosinase:

Thermal Denaturation: Heating is a common method. A classic approach involves heating the plant material in 70% methanol at 75°C for 10 minutes. mdpi.com Autoclaving the material is another effective, albeit harsh, thermal method to denature the enzyme. apsnet.org However, high temperatures can also lead to non-enzymatic degradation of the glucosinolates themselves. researchgate.net Microwave treatment has also been shown to cause a significant loss of myrosinase activity, with high internal temperatures (85–95°C) leading to near-total inactivation. mdpi.com

Solvent-Based Denaturation: The use of specific solvent conditions can effectively inactivate myrosinase without the need for high heat. mdpi.com An 80% cold methanol extraction has been shown to be sufficient to denature myrosinase and efficiently extract glucosinolates. mdpi.comdntb.gov.ua Solvents with high water miscibility, in general, can denature the enzyme. ocl-journal.org

The choice of denaturation method is a crucial parameter in the design of an extraction protocol to ensure that the measured this compound concentration reflects the true amount present in the intact plant tissue. mdpi.comapsnet.org

Precision Analytical Quantification of this compound

Once extracted and purified, precise analytical methods are required for the reliable quantification of this compound. Modern liquid chromatography techniques have proven superior for this purpose.

Ultra-Performance Liquid Chromatography (UPLC) is considered an ideal instrument for this compound analysis due to its superior separation power, reduced solvent consumption, and shorter run times compared to traditional HPLC. mdpi.com A key challenge in the analysis of camelina products is chromatographically separating this compound from numerous other phytochemicals that also have strong UV absorbance around 225 nm, the maximum absorbance wavelength for camelina glucosinolates. mdpi.com

An eco-efficient UPLC-Diode Array Detection (DAD) method has been developed and validated for the determination of this compound (GS10), along with Glucoarabin (GS9) and Homothis compound (GS11), in camelina products. mdpi.comresearchgate.net This method uses an HSS T3 column for separation without requiring a prior desulfation step. mdpi.comdntb.gov.ua To monitor for analyte degradation and loss during sample preparation, an internal standard such as Glucotropaeolin (B1208891) is used. mdpi.comresearchgate.net

The method has been validated according to stringent AOAC International criteria, demonstrating high precision and accuracy. mdpi.comresearchgate.net

Table 2: Validation Parameters of a UPLC-DAD Method for Intact this compound

Validation Parameter Result Source
Precision (RSD%) 4.12% to 6.54% mdpi.comresearchgate.net
Accuracy (Spike Recovery) >94.4% mdpi.comresearchgate.net
Internal Standard Glucotropaeolin mdpi.comresearchgate.net
Separation Column HSS T3 mdpi.comdntb.gov.ua

This validated, eco-efficient method is suitable for adoption as an industrial testing standard for the quality control of camelina products. mdpi.comdntb.gov.ua

Traditional methods for glucosinolate analysis, including those recognized by the International Organization for Standardization (ISO), typically involve a desulfation step. mdpi.com This enzymatic or chemical removal of the sulfate group was necessary to achieve good chromatographic separation with older HPLC systems. nih.gov However, this desulfation step is tedious, involves toxic reagents, and can introduce inaccuracies. mdpi.comresearchgate.net The desulfation rate can be inconsistent, potentially leading to an over- or underestimation of the glucosinolate concentration. researchgate.net

The increased sensitivity and specificity of modern liquid chromatography instruments, such as UPLC, make the direct measurement of intact glucosinolates feasible. mdpi.comresearchgate.netnih.gov By carefully designing the analytical method, the desulfation step can be completely omitted. researchgate.netresearchgate.net An HPLC-UV method was developed that bypassed desulfation, but its long run time of 40 minutes per injection made it inefficient for routine testing. researchgate.netnih.gov

The development of UPLC-DAD methods represents a significant advancement, allowing for the rapid and direct quantification of intact this compound. mdpi.comresearchgate.net This approach is not only faster and more environmentally friendly but also avoids the potential analytical errors associated with the desulfation process, thereby providing more reliable and accurate quantification. mdpi.comresearchgate.netnih.gov

Application of Internal Standards (e.g., Glucotropaeolin) in this compound Analysis

In the quantitative analysis of this compound, the use of an internal standard (IS) is a critical practice to ensure accuracy and reliability. nih.govnih.gov Glucosinolates, including this compound, are susceptible to degradation and loss during sample extraction and preparation. nih.govresearchgate.net An internal standard, a compound added in a known amount to samples and calibration standards, helps to correct for these variations. ashs.orgeurachem.org

Glucotropaeolin is frequently selected as an internal standard for the analysis of glucosinolates in various plant matrices, including Camelina sativa, a primary source of this compound. nih.govashs.org The rationale for its use lies in its structural similarity to other glucosinolates, ensuring that it behaves similarly during the analytical process, yet is chromatographically distinguishable from the analytes of interest. nih.govnih.gov Its application is crucial in methods like Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UPLC-DAD), where it helps to track and compensate for analyte loss. nih.govresearchgate.net

Research has demonstrated the importance of including glucotropaeolin in the analytical method. nih.gov When comparing quantification results calculated with an internal standard versus an external standard, the internal standard method provided significantly different and more accurate results for this compound in both camelina seed and defatted meal matrices. nih.gov This highlights the necessity of an internal standard to account for matrix effects and procedural losses, thereby enhancing the precision and accuracy of this compound quantification. nih.govnih.gov The standard is added during the initial extraction phase, often with a solvent like 80% cold methanol which also serves to denature myrosinase, the enzyme that degrades glucosinolates. nih.govresearchgate.net

Rigorous Validation of this compound Analytical Method Performance (Precision, Accuracy, Recovery)

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. europa.eubiopharminternational.com For this compound analysis, this involves a rigorous assessment of several performance characteristics as defined by international guidelines, such as those from the International Council for Harmonisation (ICH). eurachem.orgeuropa.eueuropa.eu

A validated UPLC-DAD method for quantifying intact glucosinolates, including this compound (referred to as GS10), glucoarabin (GS9), and homothis compound (GS11), has demonstrated high performance. nih.govnih.gov The validation parameters for this method met the stringent criteria set by AOAC International. nih.govresearchgate.net

Precision: Precision measures the closeness of agreement among a series of measurements from the same homogeneous sample. biopharminternational.com For the this compound analytical method, precision was demonstrated with relative standard deviations (RSD) ranging from 4.12% to 6.54%, indicating high reproducibility. nih.govnih.govresearchgate.net

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often assessed through spike recovery experiments. eurachem.org The UPLC-DAD method showed excellent accuracy, with spike recovery values greater than 94.4% for the target glucosinolates. nih.govresearchgate.net

Recovery: Recovery is a measure of the extraction efficiency of an analytical method. In an assessment of a method for this compound, recovery rates for spiked reference standards were within the generally acceptable range of 75–125%. nih.gov Specifically, the recovery for this compound (GS10) was 123.6%, while for the internal standard glucotropaeolin, it was 84.7%. nih.gov

The table below summarizes the validation parameters for a UPLC-DAD method for glucosinolate analysis, including this compound.

Validation ParameterResultSource
Precision (RSD)4.12% - 6.54% nih.gov, researchgate.net
Accuracy (Spike Recovery)>94.4% nih.gov, researchgate.net
Recovery (this compound)123.6% nih.gov
Recovery (Glucotropaeolin IS)84.7% nih.gov
Linearity (R²)≥0.990 nih.gov

Advanced Spectroscopic and Spectrometric Techniques for this compound Structural Confirmation and Metabolite Identification

The unambiguous identification of this compound requires advanced analytical techniques capable of providing detailed structural information. sci-hub.seresearchgate.net Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone methods for the structural confirmation of glucosinolates. sci-hub.senih.govnih.gov

Structural Confirmation: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with tandem mass spectrometry (MS/MS), is a powerful tool for both identifying and quantifying this compound. frontiersin.orgresearchgate.netnih.gov In untargeted analyses of Camelina sativa extracts, this compound has been identified alongside other major glucosinolates by analyzing its chromatographic behavior and mass spectral data in full MS and MS/MS modes. frontiersin.org Negative ion electrospray LC-MS/MS is a common approach for glucosinolate analysis. nih.gov

NMR spectroscopy provides definitive structural evidence. sci-hub.senih.gov While historically challenging, modern high-resolution NMR is considered one of the most effective tools for GSL identification, providing characteristic signals for the entire molecule, including the glucose moiety and the specific side chain that defines this compound. sci-hub.seresearchgate.netnih.gov The combination of MS, which gives molecular weight and fragmentation patterns, and NMR, which details atomic connectivity, provides conclusive structural elucidation. sci-hub.senumberanalytics.comsolubilityofthings.com

Metabolite Identification: Identifying the metabolites of this compound is crucial for understanding its biological transformations. Glucosinolates undergo an "enterohepatic circulation," with metabolism primarily occurring in the intestine where they can be converted by gut microbiota into other compounds like isothiocyanates. researchgate.net Advanced spectrometric techniques are essential for this purpose. Due to the lack or high cost of some reference standards, this compound and its metabolites have been identified in studies using information from secondary mass spectrometry (MS/MS). researchgate.net This technique allows for the structural characterization of compounds in complex mixtures by analyzing their fragmentation patterns, providing evidence for the identification of metabolites even when authentic standards are not available. numberanalytics.comresearchgate.net

Elucidation of Glucocamelinin Bioactivities and Underlying Mechanisms

Antioxidant Mechanisms of Glucocamelinin and its Derivatives

The antioxidant properties of glucosinolates and their isothiocyanate derivatives are complex, involving both direct and indirect mechanisms.

Glucosinolates as a group are generally considered to be indirect antioxidants, with most possessing only moderate, if any, direct radical scavenging activity. researchgate.net The capacity for direct antioxidant action, such as hydrogen donation, is often associated with specific structural features, like indolic groups, which are not present in this compound. researchgate.net However, some studies on other glucosinolates, such as glucoerucin, have shown that the molecule and its corresponding isothiocyanate can directly decompose peroxides, acting as preventive antioxidants. nih.gov While specific studies on this compound's direct scavenging ability are limited, the primary antioxidant impact of this compound class is attributed to the indirect mechanisms of its metabolites. researchgate.netjelsciences.com

Sulforaphane (B1684495) (SFN), the isothiocyanate derived from glucoraphanin (B191350) found in broccoli, is the most extensively studied ITC and serves as a benchmark for antioxidant activity. nih.govresearchgate.net Both camelinin and sulforaphane exert their primary antioxidant effects through the same indirect mechanism: activation of the Nrf2 pathway. researchgate.netresearchgate.net A key distinction lies in their direct antioxidant capabilities. Studies using the DPPH radical scavenging assay have shown that sulforaphane exhibits no direct antioxidant activity, underscoring its role as a purely indirect antioxidant. jelsciences.com In contrast, some other ITCs have demonstrated an ability to directly scavenge certain reactive species. nih.gov While the relative potency of Nrf2 induction between camelinin and sulforaphane has not been extensively compared, sulforaphane is recognized as a particularly powerful inducer of phase II enzymes. nih.govresearchgate.net The high bioavailability of sulforaphane further contributes to its clinical relevance. researchgate.net

Antimicrobial Efficacy and Molecular Targets of this compound

The hydrolysis products of glucosinolates are known to possess significant antimicrobial properties.

The antimicrobial activity of this compound is primarily exerted by its isothiocyanate, camelinin. nih.gov Studies on extracts from Camelina sativa seeds, which are rich in this compound, have demonstrated both antibacterial and antifungal effects. researchgate.netresearchgate.net The mode of action for isothiocyanates generally involves the disruption of bacterial cell membrane integrity, leading to potassium leakage and cell death. nih.gov While specific Minimum Inhibitory Concentration (MIC) data for purified camelinin is not widely available, research on other ITCs provides insight into their potency. For example, allylisothiocyanate (AITC) and 2-phenylethylisothiocyanate (PEITC) have shown MIC values of 100 μg/mL against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov

Table 1: Representative Antimicrobial Activity of Isothiocyanates (ITCs) This table provides a general representation of the antimicrobial efficacy of ITCs against common pathogens. Specific values for camelinin may vary.

PathogenTypeTypical MIC Range for ITCs (µg/mL)
Escherichia coliBacterium100 - 500 nih.govresearchgate.net
Staphylococcus aureusBacterium100 - 500 nih.gov
Pseudomonas aeruginosaBacterium100 - 500 nih.gov
Candida albicansFungus100 - 500 nih.govdovepress.com
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. idexx.com

Immunomodulatory Properties and Cellular Signaling Pathways of this compound

In addition to antioxidant and antimicrobial activities, this compound's metabolite, camelinin, exhibits immunomodulatory effects, primarily through its anti-inflammatory actions. researchgate.netnih.gov The central mechanism for this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a key transcription factor that controls the expression of genes involved in the inflammatory response. frontiersin.orgswarthmore.edu In inflammatory conditions, NF-κB is activated and translocates to the nucleus, inducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov Isothiocyanates, including by inference camelinin, can inhibit the activation of the NF-κB pathway. researchgate.netnih.gov This suppression leads to a downstream reduction in the expression and secretion of these pro-inflammatory mediators, thereby attenuating the inflammatory response. nih.govnih.gov

Anti-Inflammatory Effects of this compound and its Hydrolysis Products

The hydrolysis products of glucosinolates are recognized for their potent anti-inflammatory properties. mdpi.comagrobiology.ru While research often focuses on glucosinolates from more common Brassica vegetables, the principles extend to the derivatives of this compound. The primary anti-inflammatory mechanisms of the resulting isothiocyanates (ITCs) involve the modulation of key signaling pathways that regulate the body's inflammatory response. mdpi.comfrontiersin.org

One of the main pathways targeted by ITCs is the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial modulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.commdpi.com ITCs have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators and mitigating the inflammatory cascade. mdpi.comfrontiersin.org

Furthermore, ITCs derived from glucosinolates are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comfrontiersin.org The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. mdpi.com By activating Nrf2, these compounds stimulate the production of antioxidant and detoxification enzymes, which help to neutralize reactive oxygen species (ROS) and reduce inflammation-related cellular damage. mdpi.commdpi.com Studies on various ITCs demonstrate their ability to reduce the expression of pro-inflammatory genes and proteins, suggesting that this compound-derived ITCs likely share these capabilities. mdpi.commdpi.com For instance, defatted seed meal from Camelina sativa, a rich source of this compound, has been shown to reduce inflammation, highlighting the potential of its bioactive constituents. mdpi.com

Table 1: Anti-Inflammatory Mechanisms of Glucosinolate Hydrolysis Products

Target Pathway Mechanism of Action Key Mediators Affected Reference
NF-κB Pathway Inhibition of NF-κB activation and translocation. Downregulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), iNOS, COX-2. mdpi.comfrontiersin.org
Nrf2 Pathway Activation of Nrf2. Upregulation of antioxidant and detoxification enzymes (e.g., HO-1, NQO1, GSTs). mdpi.comfrontiersin.orgmdpi.com
MAPK Pathway Modulation of MAP Kinase signaling. Reduction of ROS production and cellular damage. mdpi.com

Neuroprotective Potential of this compound-Derived Metabolites

Emerging evidence suggests that metabolites derived from glucosinolates, including those from this compound, possess significant neuroprotective properties. frontiersin.orgresearchgate.net These effects are attributed to their ability to counteract oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative diseases. frontiersin.orgunimib.it The isothiocyanates (ITCs) produced from glucosinolate hydrolysis can cross the blood-brain barrier, allowing them to interact with targets within the central nervous system. frontiersin.org

Research on Camelina sativa defatted seed meal, which contains this compound, has demonstrated neuroprotective effects in the context of gut health and pain. mdpi.com The study showed that the meal could protect enteric neurons from inflammatory damage and prevent persistent visceral hypersensitivity. mdpi.com This protection is linked to the presence of glucosinolate derivatives and other compounds like flavonoids, which are known to inhibit inflammatory and neuropathic pain. mdpi.com The mechanisms behind these neuroprotective effects are multi-faceted, involving the modulation of various receptors and cellular processes. mdpi.com

The neuroprotective action of ITCs is also linked to their ability to activate the Nrf2 pathway, which defends neurons against oxidative damage. frontiersin.org Additionally, ITCs can inhibit NF-κB, reducing the neuroinflammatory response mediated by microglia and astrocytes. frontiersin.org Some ITCs are also reported to act as slow-release donors of hydrogen sulfide (B99878) (H₂S), a signaling molecule in the central nervous system that has been shown to have neuroprotective effects and is involved in the modulation of pain transmission. frontiersin.orgmdpi.com

Table 2: Neuroprotective Mechanisms of Glucosinolate-Derived Metabolites

Proposed Mechanism Effect Potential Target Reference
Anti-neuroinflammatory Inhibition of NF-κB pathway in microglia and astrocytes. Reduced production of pro-inflammatory cytokines. frontiersin.org
Antioxidant Defense Activation of the Nrf2/ARE pathway. Increased expression of antioxidant enzymes. frontiersin.org
Pain Modulation Positive modulation of Kv7 potassium channels; H₂S release. Reduction of inflammatory and neuropathic pain. mdpi.com
Enteric Neuron Protection Prevention of neuronal damage from inflammation. Preservation of enteric neuronal networks. mdpi.com

Anti-Obesity Effects of this compound-Derived Products

Glucosinolate-derived products are being investigated for their potential in managing obesity. researchgate.netnih.gov The active compounds, primarily isothiocyanates, may influence body weight and fat accumulation through various mechanisms, including enhancing energy expenditure, inhibiting the formation of fat cells (adipogenesis), and promoting fat breakdown (lipolysis). nih.govinsidescientific.commdpi.com

While direct studies on this compound's anti-obesity effects are limited, the known actions of other ITCs provide a strong basis for its potential. researchgate.net Phytochemicals, including ITCs, can modulate key molecular pathways involved in energy balance and fat metabolism. nih.gov These pathways include the AMP-activated protein kinase (AMPK) pathway, which, when activated, can increase fatty acid oxidation and decrease lipogenesis. nih.gov Natural products have also been shown to influence the browning of white adipose tissue, a process that increases thermogenesis and energy expenditure. nih.gov

Furthermore, obesity is associated with a state of chronic low-grade inflammation, with adipose tissue releasing pro-inflammatory cytokines. nih.gov Given the potent anti-inflammatory effects of ITCs, as discussed previously, products derived from this compound could help mitigate this obesity-related inflammation, thereby improving metabolic health. mdpi.comnih.gov

Table 3: Potential Anti-Obesity Mechanisms of Glucosinolate-Derived Products

Mechanism Description Key Molecular Targets Reference
Inhibition of Adipogenesis Prevents the differentiation of pre-adipocytes into mature fat cells. PPAR-γ, C/EBPα nih.gov
Stimulation of Lipolysis Promotes the breakdown of stored triglycerides in adipocytes. Hormone-sensitive lipase (B570770) (HSL) insidescientific.com
Increased Energy Expenditure Promotes browning of white adipose tissue and thermogenesis. Uncoupling protein-1 (UCP1) nih.gov
Modulation of Lipid Metabolism Increases fatty acid oxidation and reduces fat synthesis. AMP-activated protein kinase (AMPK) nih.gov
Appetite Regulation May influence hormones and neuropeptides that control hunger. Leptin, Ghrelin, GLP-1 nih.govbahrainmedicalbulletin.com

Role of this compound in Plant Defense Mechanisms

The primary role of glucosinolates like this compound in plants is defense. ceplas.eusrce.hr These compounds are part of a sophisticated chemical defense system known as the "glucosinolate-myrosinase system" or the "mustard oil bomb". nih.govsrce.hr In intact plant tissue, this compound is stored separately from the myrosinase enzyme. csbe-scgab.casrce.hr However, when the plant tissue is damaged, for instance by a chewing insect or a pathogen, the two components come into contact. nih.govceplas.eu

Myrosinase rapidly hydrolyzes this compound, releasing glucose and an unstable aglycone that spontaneously rearranges into biologically active compounds, including isothiocyanates, thiocyanates, and nitriles. csbe-scgab.canih.gov These hydrolysis products are often toxic or deterrent to a wide range of attackers. ceplas.euinteresjournals.orgnih.gov The sharp, pungent taste associated with many Brassica plants is a direct result of these compounds, which serves to discourage herbivores from feeding. ceplas.euinteresjournals.org

The specific profile of glucosinolates, including this compound in Camelina sativa, can vary and is thought to provide defense against different types of threats. ceplas.eusrce.hr For example, some hydrolysis products are particularly effective against insect pests, while others have antimicrobial properties that protect the plant from fungal or bacterial infections. mdpi.cominteresjournals.org This chemical arsenal (B13267) is a crucial component of the plant's innate immunity, acting as a constitutive defense that is immediately activated upon physical damage. ceplas.euresearchgate.net

Emerging Bioactivities of this compound in in vitro and in silico Models

Modern research techniques, including in vitro cell culture studies and in silico computational modeling, are uncovering new potential health benefits of this compound and its derivatives. These models allow for the rapid screening of bioactivities and the elucidation of underlying molecular mechanisms. unimib.itmdpi.com

One of the key emerging bioactivities is the induction of phase II detoxification enzymes. An in vitro study using Hepa1c1c7 mouse hepatoma cells found that hydrolyzed this compound (specifically, the derivative 10-methylsulfinyldecyl ITC) effectively upregulated quinone reductase (NQO1), a critical phase II enzyme, without affecting phase I cytochrome P450 1A1 activity. acs.org This suggests a potential chemopreventive role by enhancing the body's ability to neutralize carcinogens. mdpi.comacs.org Interestingly, this study also revealed a synergistic effect in NQO1 induction when this compound's hydrolysis product was combined with quercetin, a flavonoid also present in camelina meal. acs.org

In silico studies, which use computer simulations to predict the interaction between molecules and biological targets, are also being employed to explore the potential of glucosinolate derivatives. unimib.itmdpi.com These models can predict binding affinities to various proteins, helping to identify potential therapeutic targets for conditions ranging from cancer to neurodegenerative diseases. unimib.itmdpi.com For example, research has explored the potential of glucosinolate-derived compounds as β-glucosidase inhibitors, which could have applications in managing metabolic diseases. mdpi.com As research continues, these advanced models will be instrumental in unlocking the full therapeutic potential of this compound.

Biochemical Transformations and Metabolomics of Glucocamelinin in Biological Systems

Enzymatic Hydrolysis of Glucocamelinin: Myrosinase Activity and Reaction Kinetics

The primary step in the biotransformation of this compound is its hydrolysis by the enzyme myrosinase (a β-thioglucosidase). nih.gov In intact plant tissues, myrosinase is physically segregated from glucosinolates. nih.gov When the plant tissue is damaged, for instance through chewing or processing, myrosinase comes into contact with this compound, catalyzing the cleavage of the thioglucosidic bond. nih.gov This enzymatic reaction releases a glucose molecule and an unstable aglycone intermediate. nih.gov

While the general mechanism of myrosinase action on various glucosinolates has been extensively studied, specific kinetic data for the hydrolysis of this compound are not widely available in the current scientific literature. However, studies on other glucosinolates indicate that myrosinase activity is influenced by factors such as pH, temperature, and the presence of cofactors. nih.gov Research on myrosinases from different Brassicaceae species has shown that the enzyme can exhibit substrate inhibition at high glucosinolate concentrations. nih.gov

Table 1: General Kinetic Parameters of Myrosinase with Different Glucosinolate Substrates

Glucosinolate SubstratePlant Source of MyrosinaseKinetic ModelKey Findings
SinigrinBroccoli, CauliflowerMichaelis-Menten with substrate inhibitionStrong inhibition at high substrate concentrations. nih.gov
Glucoraphanin (B191350)Broccoli, CauliflowerMichaelis-Menten with substrate inhibitionStrong inhibition at high substrate concentrations. nih.gov

Following the myrosinase-catalyzed release of the aglycone from this compound, this intermediate spontaneously rearranges to form isothiocyanates. The specific isothiocyanate derived from this compound is (-)-10-methylsulphinyldecyl isothiocyanate. This compound is a member of the long-chain aliphatic isothiocyanates, which are noted for their biological activities. The structure of the isothiocyanate is directly determined by the side chain of the parent glucosinolate. nih.gov

The concentration and composition of glucosinolates in plants, including this compound in Camelina sativa, are known to be influenced by various environmental and genetic factors. usda.govresearchgate.net Studies have shown that environmental conditions can lead to remarkable variability in the accumulation of glucosinolates. fao.org For instance, significant correlations have been found between air temperatures and the accumulation of secondary metabolites, including glucosinolates, in camelina seeds. fao.org

While these factors affect the precursor concentration, the profile of hydrolysis products (e.g., the ratio of isothiocyanates to nitriles) can also be altered by conditions during hydrolysis such as pH and the presence of specific proteins. nih.gov For many glucosinolates, acidic conditions can favor the formation of nitriles over isothiocyanates. researchgate.net However, specific research detailing how environmental factors directly modulate the hydrolysis product profile of this compound is limited.

Table 2: Factors Influencing Glucosinolate Content and Hydrolysis

FactorEffect on Glucosinolate Profile
GenotypeSignificant variations in the levels of individual glucosinolates among different cultivars. usda.gov
Environmental ConditionsAir temperature and other weather parameters can influence the accumulation of glucosinolates. fao.org
pH during HydrolysisCan alter the ratio of isothiocyanates to other hydrolysis products like nitriles. researchgate.net

Biotransformation of this compound by Gut Microbiota

When foods containing this compound are consumed, and the plant's myrosinase has been denatured by cooking, the gut microbiota can play a crucial role in its metabolism. nih.govuea.ac.uk The diverse enzymatic capacity of the intestinal flora includes myrosinase-like activity, which can hydrolyze glucosinolates that reach the colon intact. nih.gov

The biotransformation of long-chain aliphatic glucosinolates like this compound by gut bacteria is an area of ongoing research. The metabolic fate of these compounds in the gut is complex and can be influenced by the composition of an individual's microbiome. nih.gov

While a number of gut bacterial species have been identified to possess myrosinase-like activity, the specific microbes responsible for the metabolism of this compound have not been definitively characterized. nih.gov Research has shown that bacteria from genera such as Bacteroides, Lactobacillus, and Enterococcus can hydrolyze other glucosinolates. biorxiv.org For example, Bacteroides thetaiotaomicron has been identified as a prominent gut commensal species with a genetic and biochemical basis for isothiocyanate formation from glucosinolates. biorxiv.org It is plausible that similar species are involved in the metabolism of this compound, but further research is needed for confirmation.

The metabolism of glucosinolates by gut microbiota can lead to a variety of products beyond isothiocyanates, including nitriles and other derivatives. nih.gov The specific profile of these metabolites can vary depending on the bacterial species present and the conditions in the gut lumen. nih.gov To date, there is a lack of studies specifically identifying and characterizing novel microbial metabolites derived from this compound. The investigation into the metabolic products of long-chain aliphatic glucosinolates by the gut microbiome remains an important area for future research.

Investigation of Systemic Fate and "Enterohepatic Circulation" of Glucosinolates, including this compound

Once this compound-derived isothiocyanates are formed in the gut, they can be absorbed into the systemic circulation. nih.gov The systemic fate of isothiocyanates generally involves conjugation with glutathione (B108866), followed by metabolism through the mercapturic acid pathway, leading to their eventual excretion in the urine as N-acetylcysteine conjugates. nih.gov

The concept of enterohepatic circulation, a process where substances are excreted in the bile and then reabsorbed from the intestine, has been suggested for glucosinolates and their metabolites. nih.govnih.gov This process could potentially prolong the systemic exposure to these compounds. nih.gov Studies in animal models with other glucosinolates, such as glucoraphanin, have provided evidence for their enterohepatic circulation. nih.gov Un-hydrolyzed glucoraphanin can be absorbed, transported to the liver, excreted into the bile, and then return to the gut where it can be hydrolyzed by microbial enzymes. nih.gov While it is plausible that this compound, as a long-chain aliphatic glucosinolate, may also undergo enterohepatic circulation, specific studies to confirm this are currently lacking.

Metabolomics Profiling to Track this compound Biotransformation Pathways

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful platform for elucidating the biotransformation pathways of xenobiotics, including phytochemicals like this compound. Through the use of advanced analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), researchers can conduct untargeted and targeted profiling of metabolites in biological fluids and tissues. This approach allows for the comprehensive identification and quantification of the parent compound and its downstream metabolic products, offering a detailed snapshot of its metabolic fate.

Research into the metabolism of this compound, a long-chain aliphatic glucosinolate, leverages the extensive knowledge of general glucosinolate biotransformation. nih.govnih.gov The primary pathway involves initial hydrolysis followed by conjugation and excretion through the mercapturic acid pathway. oregonstate.edunih.gov Metabolomics studies are instrumental in tracking the progression of this compound through these successive biochemical modifications.

The first critical step in this compound's biotransformation is its hydrolysis, catalyzed by the enzyme myrosinase, which is either present in the plant tissue or produced by gut microbiota. oregonstate.edunih.gov This reaction cleaves the thioglucose group to form an unstable aglycone, which then rearranges to produce the corresponding isothiocyanate: 10-(methylsulfinyl)decyl isothiocyanate. nih.govnih.gov

Following its formation and absorption, 10-(methylsulfinyl)decyl isothiocyanate enters Phase II metabolism. The electrophilic nature of the isothiocyanate group makes it a prime substrate for conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST) enzymes, predominantly in the liver. oregonstate.edufrontiersin.org This initial conjugate is the first major metabolite in the pathway.

Subsequent metabolic steps occur as the glutathione conjugate is processed. The glutamyl and glycinyl residues are sequentially cleaved to form the cysteine conjugate. Finally, the cysteine conjugate undergoes N-acetylation to yield the N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid derivative. oregonstate.edunih.govfrontiersin.org These water-soluble conjugates are then readily excreted, primarily in the urine.

A metabolomics workflow to profile these transformations would typically involve the collection of biological samples (e.g., plasma, urine) from subjects following the consumption of a source of this compound, such as Camelina sativa seeds or oil. nih.govresearchgate.net Using LC-MS, analysts would perform untargeted screening to discover all potential metabolites that differ from a baseline sample. Targeted analysis would then be used to confirm and quantify the predicted metabolites based on their specific mass-to-charge ratios and fragmentation patterns. This allows for the creation of a detailed kinetic profile of this compound's absorption, metabolism, and excretion.

While specific metabolomics studies exclusively tracking this compound are limited, the pathway can be confidently inferred from extensive research on other aliphatic glucosinolates like sulforaphane (B1684495). researchgate.net The application of metabolomics allows for the precise identification of the key metabolites involved in the biotransformation cascade.

The table below outlines the putative key compounds that would be tracked in a metabolomics study of this compound biotransformation.

Compound NameAbbreviationRole in PathwayMethod of Detection
This compoundGSL-10Parent Compound / PrecursorLC-MS/MS
10-(methylsulfinyl)decyl isothiocyanateITC-10Primary Hydrolysis ProductLC-MS/MS, GC-MS
10-(methylsulfinyl)decyl ITC-GlutathioneITC-10-GSHPhase II Metabolite (Glutathione Conjugate)LC-MS/MS
10-(methylsulfinyl)decyl ITC-CysteineITC-10-CysIntermediate MetaboliteLC-MS/MS
10-(methylsulfinyl)decyl ITC-N-AcetylcysteineITC-10-NACFinal Excretory Product (Mercapturic Acid)LC-MS/MS

Metabolomics profiling provides quantitative data on the relative abundance of these metabolites over time, enabling researchers to understand the efficiency of conversion and the rate of clearance of this compound from the biological system. Such studies on related compounds have revealed significant inter-individual variation in metabolism, often linked to genetic polymorphisms in GST enzymes. nih.gov By applying these established metabolomics approaches, a complete picture of this compound's biotransformation can be achieved, providing crucial insights into its journey through a biological system.

Academic Investigations into Glucocamelinin Applications in Agri Food Science

Glucocamelinin as a Bioactive Constituent in Functional Food Development Research

This compound, a principal glucosinolate found in Camelina sativa, is gaining attention in the field of functional food science for its potential bioactive properties. usda.gov Functional foods are those that offer health benefits beyond basic nutrition, often due to the presence of bioactive compounds. rsdjournal.orgresearchgate.net Research is exploring these compounds for their potential to prevent and manage chronic diseases. nih.gov In this context, glucosinolates from camelina, including this compound, are being investigated for their potential health-promoting effects. nih.gov

Studies suggest that camelina glucosinolates may act as nutraceuticals with anti-cancer properties. usda.gov Furthermore, a positive correlation has been identified between the antioxidant activity of camelina seeds and meal and their glucosinolate content. nih.gov Bioactive compounds like this compound are noted for their potential to modulate metabolic processes and exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. nih.gov The development of functional foods often involves incorporating ingredients rich in such compounds to enhance the health value of products. sci-hub.semdpi.com The primary glucosinolates identified in Camelina sativa are glucoarabin (GS9), this compound (GS10), and homothis compound (GS11), which are all subjects of this research. usda.govnih.gov The exploration of these compounds is part of a broader trend to identify and utilize bioactive ingredients from plant sources to develop new functional food products. rsdjournal.org

Research on this compound in Camelina sativa Processing and Product Quality

The processing of Camelina sativa into various products like oil and meal directly influences the concentration and integrity of this compound. nih.govbohrium.com Research in this area focuses on understanding how to preserve or enhance this bioactive compound to improve product quality. nih.govnih.gov

This compound, like other glucosinolates, is susceptible to degradation during industrial processing. nih.govbohrium.com Various treatments can significantly alter the content of these bioactive compounds. thescipub.com Mechanical processes such as cutting or milling disrupt plant tissues, activating the enzyme myrosinase, which hydrolyzes glucosinolates into other compounds like isothiocyanates. nih.govthescipub.com

Thermal processing methods have variable effects on glucosinolate stability. mdpi.comnih.gov For instance, studies on related compounds in broccoli show that steaming can lead to a slight decrease or even an increase in total glucosinolate content, while boiling and frying result in significant losses. thescipub.com The stability of these compounds is influenced by factors like temperature, pH, and the presence of oxygen. mdpi.com Because of their instability, classic methods for quantifying glucosinolates in camelina products have often involved complex and harsh chemical steps, which can lead to underestimation of their content. nih.govnih.gov This highlights the need for processing methods that can better preserve the native glucosinolate profile. nih.gov

Table 1: General Effects of Processing Methods on Glucosinolate Stability (Based on studies of related compounds)
Processing MethodGeneral Effect on Glucosinolate ContentPrimary Mechanism of Action
Milling/CuttingDecreaseTissue disruption activates myrosinase, leading to hydrolysis. nih.govthescipub.com
SteamingSlight Decrease / Potential IncreaseHeat inactivates myrosinase, preserving intact glucosinolates. thescipub.com
BoilingSignificant DecreaseLeaching into the cooking water and thermal degradation. thescipub.com
FryingSignificant DecreaseHigh temperatures cause substantial thermal degradation. thescipub.comnih.gov
Freeze-DryingGenerally Preserves ContentLow temperature and water removal limits enzymatic and chemical degradation. mdpi.com

Researchers are exploring several innovative strategies to increase the this compound content in camelina products. One approach involves advanced extraction techniques. Pressurized Liquid Extraction (PLE), for example, is a green and efficient method developed to recover glucosinolates from camelina by-products. nih.gov This technique uses elevated temperature and pressure to improve the extraction of target compounds, offering a way to create glucosinolate-rich ingredients for the food industry. nih.gov

Another significant area of research is genetic improvement. Through conventional breeding, transgenic approaches, and genome editing technologies like CRISPR-Cas9, scientists are working to develop Camelina sativa varieties with modified glucosinolate profiles. mdpi.com These efforts aim to enhance desirable traits, which could include increasing the levels of specific beneficial glucosinolates like this compound. mdpi.com

Furthermore, product formulation offers a direct way to boost this compound content. For instance, incorporating camelina seeds and oil directly into food products, such as muffins, has been shown to successfully enhance their health-promoting value by increasing the content of bioactive compounds. mdpi.com

Exploration of this compound in Sustainable Animal Feed Systems Research

Camelina sativa by-products, particularly the protein-rich camelina cake or meal left after oil extraction, are valuable ingredients in livestock feed. usda.govnih.gov However, the presence of glucosinolates like this compound is a critical factor that requires careful assessment for its effects on animal health and nutrition in sustainable feed systems. nih.govsciforum.netresearchgate.net

Camelina cake is recognized for its high crude protein and residual oil content, making it a promising alternative protein source for livestock. nih.gov Chemical analysis of camelina seeds and the resulting oilcake confirms the presence of several glucosinolates, with this compound (referred to as GLS-10 in some studies) being the most dominant. researchgate.net In one analysis of various camelina cultivars, this compound constituted between 59% and 70% of the total glucosinolates present in the seeds. researchgate.net

When animals consume feed containing camelina cake, these glucosinolates can be transformed. nih.gov The hydrolysis of glucosinolates can be initiated by myrosinase enzymes, which may be produced by microorganisms within the animal's gut. nih.gov This transformation leads to the formation of various metabolites, including isothiocyanates and thiocyanates. researchgate.netlongdom.org The specific type and amount of these metabolites depend on factors such as the composition of the meal and conditions within the digestive tract, like pH. longdom.org

Table 2: Predominant Glucosinolates in Camelina sativa Seeds and Oilcake
GlucosinolateCommon AbbreviationRelative Abundance
This compoundGS10Most dominant; 59-70% of total glucosinolates. researchgate.net
GlucoarabinGS9Second most abundant. researchgate.net
Homothis compoundGS11Present in smaller quantities. researchgate.net

The ingestion of glucosinolates and their metabolites can induce a range of physiological responses in animals, which vary by species. researchgate.netlongdom.org High concentrations of these compounds in feed are often associated with negative effects, including reduced palatability and decreased feed intake. researchgate.net Non-ruminants like pigs are generally more sensitive to dietary glucosinolates than ruminants. researchgate.netlongdom.org

Specific health effects have been documented in various animal studies. Glucosinolate degradation products, such as thiocyanates, can interfere with iodine uptake by the thyroid gland, potentially disrupting thyroid function. nih.govlongdom.org Other metabolites may affect liver and kidney function. researchgate.net

Pigs: Studies on weaned pigs fed diets with camelina cake noted that glucosinolate degradation could release anti-thyroid compounds. nih.gov In growing-finishing pigs, increasing dietary inclusion of camelina press cake led to decreased hot carcass weight and dressing percentage but increased the lean percentage. researchgate.net

Poultry: In broiler chickens, diets with up to 24% camelina cake did not affect mortality but did lead to a linear increase in the relative weight of the pancreas. nih.govresearchgate.net In broiler quails, diets containing 15% camelina cake resulted in impaired growth performance compared to a control diet. unipd.it

Rodents: Research has shown differential responses among rodent species, suggesting some may have adaptive physiological mechanisms, like detoxification enzymes, to handle glucosinolate-rich diets better than others. nih.gov

These findings underscore the importance of managing glucosinolate levels in animal feed to ensure animal health and productivity. longdom.org

Strategies for Managing Glucosinolate Levels in Animal Nutrition for Optimal Bioavailability

The utilization of glucosinolate-containing feedstuffs, such as those derived from Camelina sativa which is rich in this compound, in animal nutrition necessitates careful management to mitigate potential anti-nutritional effects and optimize the bioavailability of beneficial compounds. mdpi.commdpi.com Various strategies have been investigated and implemented to control glucosinolate levels in animal rations, thereby ensuring animal health and productivity. longdom.org

Research into the application of Camelina sativa meal, a significant source of this compound, has identified several effective strategies for managing its glucosinolate content. mdpi.comscirp.org These strategies can be broadly categorized into processing techniques and genetic approaches.

One of the primary methods for reducing glucosinolate levels in camelina meal is heat treatment. mdpi.com Toasting the meal with steam after oil extraction has been shown to be effective in decreasing the concentration of these compounds. mdpi.com While specific data on the heat stability of this compound is limited, studies on similar meals, such as canola, have demonstrated that toasting at 100°C can significantly reduce total glucosinolate content. mdpi.com

Another promising approach is the use of solvent extraction for oil removal from camelina seeds. Solvent-extracted camelina meal generally exhibits lower levels of glucosinolates compared to expelled meal. mdpi.com This process not only reduces the concentration of anti-nutritional factors but also results in a meal with a higher crude protein content. mdpi.com

Table 1: Glucosinolate Content in Different Types of Camelina Meal

Meal TypeGlucosinolate Range (mmol/kg)
Expelled Camelina Meal39.12 - 44.90
Solvent-Extracted Camelina Meal23.10 - 37.63

Data sourced from a 2024 study on camelina meal as a livestock feed ingredient. mdpi.com

The bioavailability of glucosinolates and their breakdown products is a critical factor in animal nutrition. nih.govnih.gov The presence of the enzyme myrosinase, which is naturally found in glucosinolate-containing plants, is essential for the hydrolysis of glucosinolates into bioactive compounds such as isothiocyanates. nih.govnih.gov However, processing methods can significantly impact myrosinase activity. nih.govnih.gov

Cooking and other heat treatments can inactivate myrosinase, which prevents the conversion of glucosinolates into their bioactive forms in the upper gastrointestinal tract. nih.gov In such cases, the intact glucosinolates may pass to the colon, where they can be hydrolyzed by the gut microbiota. nih.gov Conversely, consuming raw or minimally processed feed allows for myrosinase-mediated hydrolysis to occur earlier in the digestive process. nih.gov

Genetic modification presents a long-term strategy for managing glucosinolate levels. Targeted mutagenesis of genes responsible for glucosinolate transport and biosynthesis in Camelina sativa has shown significant success. nih.gov Research has demonstrated that mutating the GTR1 and GTR2 transporter genes can lead to a substantial decrease in glucosinolate accumulation in the seeds. nih.gov Furthermore, targeting the MYB28 and MYB29 biosynthesis regulator genes has resulted in the development of glucosinolate-free camelina, a groundbreaking achievement in crop science. nih.gov This approach improves the nutritional quality of both the oil and the press cake, making it more suitable for animal consumption. nih.gov

The tolerance to dietary glucosinolates varies among different animal species, which is a crucial consideration in feed formulation. mdpi.comresearchgate.net Pigs are generally more sensitive to the effects of glucosinolates compared to ruminants and poultry. mdpi.comresearchgate.net

Table 2: Glucosinolate Tolerance Levels in Different Livestock

AnimalTolerance Level (mmol/kg of diet)
Pigs0.78
Ruminants1.5 - 4.22
Poultry5.4

Data compiled from a 2024 review on camelina meal and a 2007 review on glucosinolates in animal nutrition. mdpi.comresearchgate.net

The management of glucosinolate levels in animal feed is a multifaceted issue that involves a combination of processing techniques, feed formulation strategies tailored to specific animal species, and advancements in plant breeding and genetics. mdpi.comlongdom.orgnih.gov These strategies are essential for the safe and effective use of glucosinolate-rich feed ingredients like camelina meal, ensuring optimal animal health and performance.

Future Research Directions and Methodological Challenges in Glucocamelinin Studies

Unraveling Complex Bioactivity Mechanisms at the Molecular Level

Future research on glucocamelinin must prioritize a deeper understanding of its bioactivity at the molecular level. Current studies have indicated that glucosinolates and their hydrolysis products exhibit a range of health-promoting properties, including anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov For this compound specifically, research has shown that its hydrolyzed form can upregulate phase II detoxification enzymes, such as quinone reductase (NQO1), in human cancer cell lines. usda.gov This suggests a potential mechanism for cancer prevention. usda.gov

However, the precise molecular targets and the full spectrum of signaling pathways modulated by this compound and its derivatives remain largely uncharacterized. A significant portion of research has been conducted in vitro, and there is a recognized need to expand investigations into in vivo models to comprehend the primary mechanisms of action within a whole organism. nih.gov Identifying the specific proteins, enzymes, and receptors that interact with this compound's hydrolysis products is a critical next step. Elucidating these interactions will clarify how it exerts its effects, such as inducing detoxification enzymes or inhibiting inflammatory pathways. Furthermore, studies have revealed a synergistic effect in inducing NQO1 activity when hydrolyzed this compound is combined with the flavonoid quercetin, indicating that its bioactivity may be enhanced in the presence of other phytochemicals. usda.gov Future molecular studies should therefore also investigate these complex interactions to understand how dietary components might collectively influence cellular defense mechanisms.

Research FindingCellular ModelObserved EffectCitation
Upregulation of Quinone Reductase (NQO1)Hepa1c1c7 cellsInduction of phase II detoxification enzyme usda.gov
Synergy with QuercetinHepa1c1c7 cellsEnhanced induction of NQO1 activity usda.gov
General Bioactivities of GlucosinolatesVariousAnti-inflammatory, antimicrobial, antioxidant properties nih.gov

Development of Advanced in vitro and in silico Models for this compound Research

To move beyond preliminary findings, the development of more sophisticated research models is essential. While initial studies on this compound have utilized standard two-dimensional (2D) cancer cell lines, these models often fail to replicate the complex microenvironment of human tissues. usda.govnih.gov The future of this compound research lies in the adoption of advanced in vitro systems that offer greater physiological relevance. nih.govnih.gov These include three-dimensional (3D) cell cultures, such as spheroids and organoids, which better mimic the structure and function of in vivo tumors and tissues. nih.govnih.gov Microfluidic "organ-on-a-chip" platforms represent another frontier, allowing for the simulation of dynamic conditions like blood flow and providing a more accurate assessment of this compound's metabolism and bioactivity. youtube.com

In parallel, in silico or computational models offer a powerful, cost-effective approach to accelerate research. bonviewpress.comresearchgate.net These methods can be used to predict the pharmacokinetic properties of this compound and its derivatives, identify potential molecular targets through docking simulations, and model its interactions with biological pathways. nih.govnih.gov Molecular docking, for instance, uses computer simulations to estimate the binding affinity between a ligand (like a this compound derivative) and a target protein. youtube.com While these computational predictions require experimental validation, they can significantly narrow down candidates for further lab-based investigation, thereby streamlining the discovery process. nih.govyoutube.com The integration of these advanced in vitro and in silico tools will be crucial for building a comprehensive understanding of this compound's biological effects.

Model TypeDescriptionApplication in this compound ResearchCitations
In Vitro
2D Cell CultureCells grown in a single layer on a flat surface.Initial bioactivity screening (e.g., using Hepa1c1c7 cells). usda.gov
3D Cell Culture (Organoids/Spheroids)Cells grown in three-dimensional structures that mimic tissues.Studying effects in a more physiologically relevant context. nih.govnih.gov
Organ-on-a-ChipMicrofluidic devices that simulate organ-level functions.Modeling pharmacokinetics and dynamic cellular responses. youtube.com
In Silico
Molecular DockingComputational simulation of ligand-protein binding.Predicting molecular targets and binding affinities. nih.govyoutube.com
Pharmacokinetic ModelingComputer models to predict absorption, distribution, metabolism, and excretion (ADME).Estimating the bioavailability and metabolic fate of this compound. bonviewpress.comresearchgate.net
Network PharmacologyAnalysis of drug-target-disease interactions within biological networks.Identifying pathways affected by this compound. semanticscholar.org

Innovative Methodologies for Enhanced this compound Production and Derivatization

The availability of pure this compound is a significant bottleneck for extensive research. Currently, the primary method for obtaining glucosinolates is extraction from plant sources, a process that can be costly, time-consuming, and yield low quantities. nih.gov To overcome this, innovative production methodologies are needed. Chemical synthesis offers an alternative for producing pure, naturally occurring and artificial glucosinolates. nih.gov Established synthetic strategies for glucosinolates include the aldoxime pathway and approaches based on anomeric or hydroximate disconnection, which could be optimized for this compound production. nih.gov Another promising avenue is metabolic engineering, where the biosynthetic pathway of this compound is introduced into a heterologous host, such as Nicotiana benthamiana or yeast, for scalable and controlled production. frontiersin.org

Furthermore, derivatization—the chemical modification of a compound—is a key strategy for both analytical purposes and the potential enhancement of bioactivity. researchgate.netlibretexts.org In analytical chemistry, derivatization techniques like silylation or acylation are used to increase the volatility and thermal stability of compounds like this compound, making them more suitable for analysis by gas chromatography-mass spectrometry (GC-MS). libretexts.orgresearchgate.net Beyond analytics, derivatization can be used to create novel analogues of this compound. By modifying its side chain or other functional groups, it may be possible to improve its stability, bioavailability, or potency, leading to the development of new functional food ingredients or therapeutic agents. google.com

High-Throughput Screening and Omics Integration in this compound Research

To fully explore the biological potential of this compound and its derivatives, modern, large-scale analytical approaches are required. High-throughput screening (HTS) allows for the rapid testing of a large number of compounds against various biological targets. nih.govroutledge.com This technology can be employed to screen a library of this compound derivatives for enhanced bioactivity or to test this compound against a wide array of cell lines or enzymes to discover new therapeutic applications. nih.govgoogle.ne

The integration of "omics" technologies is set to revolutionize our understanding of how this compound affects biological systems as a whole. numberanalytics.comnih.gov These approaches provide a comprehensive snapshot of molecular changes within an organism or cell in response to a specific compound. nih.gov

Transcriptomics can reveal how this compound alters gene expression patterns.

Proteomics can identify changes in protein levels and post-translational modifications.

Metabolomics can provide a detailed profile of the metabolic changes induced by this compound. numberanalytics.com

By combining these omics datasets, researchers can construct a holistic view of this compound's mechanism of action, moving beyond a single target or pathway to understand its system-wide effects. mdpi.com This integrated approach is crucial for substantiating the health benefits of this compound and for identifying relevant biomarkers of its activity. mdpi.com

TechnologyDescriptionApplication for this compoundCitations
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for biological activity.Rapidly screen this compound derivatives for enhanced effects or new therapeutic targets. nih.govnih.gov
Omics Integration Comprehensive analysis of genes, proteins, and metabolites.
- TranscriptomicsStudy of the complete set of RNA transcripts.Identify genes and pathways regulated by this compound. numberanalytics.comnih.gov
- ProteomicsLarge-scale study of proteins.Characterize changes in protein expression and function after treatment. numberanalytics.comnih.gov
- MetabolomicsComprehensive analysis of small molecule metabolites.Profile metabolic shifts and identify biomarkers of this compound exposure and effect. numberanalytics.commdpi.com

Addressing Analytical and Research Gaps in this compound Studies

Despite its potential, research on this compound is hampered by several analytical and knowledge gaps. A major analytical challenge is the accurate quantification of intact glucosinolates. nih.gov The limited availability of commercial reference standards for many glucosinolates, including potentially this compound, makes precise measurement difficult. nih.gov Furthermore, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be affected by the complexity of the sample matrix (e.g., a food extract), which can lead to ion suppression and inaccurate results. mdpi.com Standard methods often require a laborious desulfation step prior to analysis, highlighting the need for more direct and efficient quantification techniques. nih.govnih.gov

Significant research gaps also need to be addressed. The vast majority of studies on glucosinolates have been conducted in vitro or in animal models, with a notable lack of evidence from human intervention studies. frontiersin.orgnih.gov Key information regarding the absorption, metabolism, and bioavailability of this compound in humans is insufficient. frontiersin.org There is a pressing need for well-designed clinical trials to validate the health effects suggested by preclinical data. nih.gov Additionally, the influence of individual factors, such as genetic polymorphisms and gut microbiota composition, on the metabolism and bioactivity of glucosinolates is an emerging area that warrants further investigation to understand inter-individual variability in response. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. How can glucocamelinin be isolated and purified from Camelina species, and what methodological considerations ensure reproducibility?

  • Methodological Answer : Isolation involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic separation. Paper chromatography (PC) and column chromatography (silica gel) are critical for preliminary identification . For reproducibility, document solvent ratios, temperature, and column parameters (e.g., particle size, flow rate). Validation via HPLC with UV detection (e.g., λ = 254 nm) ensures purity ≥95% .
  • Data Example :

StepTechniqueKey ParametersPurity Check
ExtractionMethanol:Water (7:3)40°C, 2 hrsTLC (Rf = 0.3)
PurificationSilica ColumnHexane:EtOAc (3:1)HPLC (95%)

Q. What spectroscopic methods are most effective for structural elucidation of this compound and its aglycone?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) (¹H, ¹³C, 2D-COSY) for carbon-skeleton analysis and mass spectrometry (MS) for molecular weight confirmation. For the aglycone (-)-10-methylsulphinyldecyl isothiocyanate, high-resolution MS (HRMS) and infrared (IR) spectroscopy resolve functional groups (e.g., S=O stretch at ~1050 cm⁻¹) .
  • Critical Note : Assign stereochemistry via NOESY or X-ray crystallography if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers design synthetic routes for this compound, and what challenges arise in glycosidic bond formation?

  • Methodological Answer : Use a convergent synthesis strategy:

Synthesize the aglycone via sulfoxidation of 10-methylthio-decyl isothiocyanate (H₂O₂, acetic acid).

Employ Koenigs-Knorr glycosylation with peracetylated glucose (Ag₂O catalyst).
Challenges include regioselectivity (β-configuration) and side reactions (e.g., acyl migration). Monitor via TLC and optimize protecting groups (e.g., acetyl vs. benzyl) .

  • Data Example :

StepReactionYield (%)Purity (HPLC)
Aglycone synthesisSulfoxidation7892%
GlycosylationKoenigs-Knorr4588%

Q. What experimental frameworks are suitable for evaluating this compound’s bioactivity, particularly in plant defense mechanisms?

  • Methodological Answer : Design bioassays using Arabidopsis thaliana or insect larvae (e.g., Plutella xylostella) to test antifungal/antifeedant activity. Quantify dose-response curves (IC₅₀) via microbroth dilution (fungi) or leaf-disk assays (insects). Include positive controls (e.g., glucosinolates) and negative controls (solvent-only) .
  • Data Interpretation : Compare bioactivity trends with structural analogs to infer structure-activity relationships (SAR).

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Apply systematic reviews to identify confounding variables (e.g., extraction methods, assay protocols). For example, discrepancies in antimicrobial activity may stem from variations in microbial strains or culture media. Use meta-analysis to normalize data (e.g., log-transformed IC₅₀ values) and assess heterogeneity via I² statistics .
  • Case Study : A 2020 study reported this compound’s IC₅₀ = 12 µM against Fusarium, while a 2023 study found IC₅₀ = 35 µM. Differences were traced to solvent (DMSO vs. ethanol) affecting compound solubility .

Q. What advanced analytical techniques improve quantification of this compound in complex plant matrices?

  • Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Optimize ionization (ESI+ for glucosides) and validate with matrix-matched calibration curves to correct for ion suppression. Limit of quantification (LOQ) should be ≤1 µg/g .
  • Validation Metrics :

ParameterRequirement
LinearityR² ≥ 0.995
PrecisionRSD ≤ 10%
Recovery85–115%

Q. How can degradation pathways of this compound under environmental stressors be systematically studied?

  • Methodological Answer : Expose purified this compound to UV light, heat (40–80°C), and varying pH (2–12). Monitor degradation via HPLC-UV and identify products using HRMS. Kinetic modeling (e.g., first-order decay) quantifies stability .
  • Key Finding : Degradation at pH > 10 yields gluconic acid and methylsulfinyl fragments, confirmed by HRMS m/z 195.0324 (C₆H₁₂O₇) .

Methodological Resources & Best Practices

  • Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when reconciling conflicting results .
  • Ethnobotanical Context : Investigate this compound’s ecological role via field studies correlating its concentration in Camelina with herbivore pressure .
  • Reporting Standards : Adhere to IUPAC guidelines for compound characterization and MIAME standards for bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.